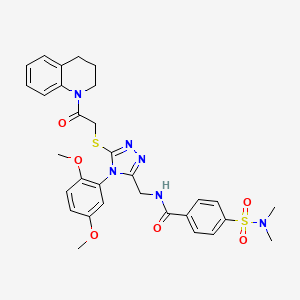
N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide" is a complex molecule that appears to be related to a family of compounds with a variety of biological activities. The related compounds have been synthesized and characterized, showing potential in psychotropic, anti-inflammatory, and cytotoxic applications. These compounds have been found to possess marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. Some also demonstrate antimicrobial action .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the use of NMR, IR spectroscopy, and mass spectrometry for characterization. For example, a series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were synthesized and characterized, with a single crystal X-ray study reported for one of the derivatives to determine its conformational features . Another related synthesis involved the cyclization of acetylamino thioacylhydrazone to produce N-(6,7-dimethoxy-2-methylquinazolin-3-io)ethoxythioformamidate, although attempts to synthesize a related thiobenzamidate failed, leading to the formation of a cyclic isomer instead .
Molecular Structure Analysis
The molecular structure of these compounds is complex, with various functional groups contributing to their biological activity. The single crystal X-ray study mentioned earlier provides insight into the conformational features of these molecules, which is crucial for understanding their interaction with biological targets . The presence of heteroaromatic rings, such as quinazolinyl and thiazolyl groups, is a common feature in these compounds, which may contribute to their electron-deficient nature and biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are intricate and require precise conditions. For instance, the cyclization reactions to form heterocyclic compounds are sensitive to the conditions and can lead to different products, such as the unexpected formation of a cyclic isomer in the case of the attempted synthesis of a thiobenzamidate . The synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their thione analogs from methyl anthranilate and 2-aryl-1,3,4-oxadiazolin-5-ones or thiones also highlights the complexity of the reactions involved .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their structural characteristics and physicochemical parameters. The presence of multiple substituents, such as methoxy groups and thioether linkages, can influence the solubility, stability, and reactivity of these molecules. The biological activities observed, such as sedative and anti-inflammatory effects, are likely related to these properties, although the exact mechanisms of action would require further investigation .
Propiedades
IUPAC Name |
N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N6O6S2/c1-35(2)45(40,41)24-14-11-22(12-15-24)30(39)32-19-28-33-34-31(37(28)26-18-23(42-3)13-16-27(26)43-4)44-20-29(38)36-17-7-9-21-8-5-6-10-25(21)36/h5-6,8,10-16,18H,7,9,17,19-20H2,1-4H3,(H,32,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEJVLZASBAQHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)SCC(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N6O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopentyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B3003785.png)
![1-[4-(4-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B3003786.png)

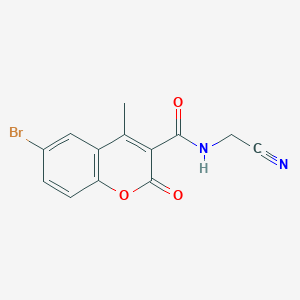
![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B3003793.png)
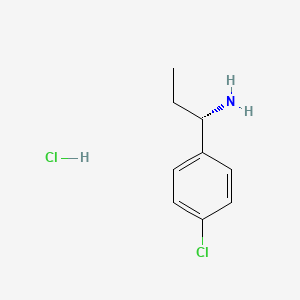
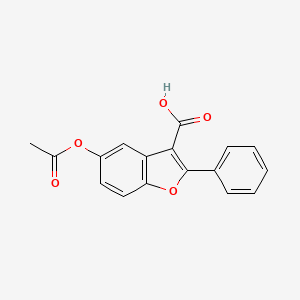
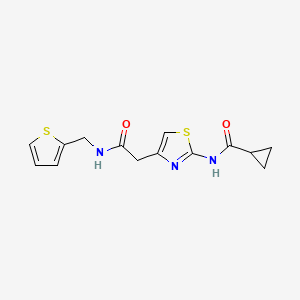
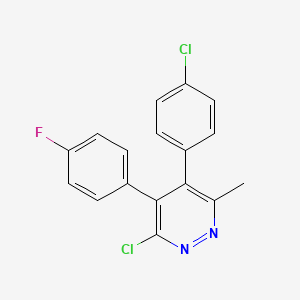
![methyl [(2,2-dimethyl-6-oxo-3,4,6,7,8,9-hexahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-10-yl)oxy]acetate](/img/structure/B3003802.png)


![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B3003806.png)
![4-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B3003807.png)